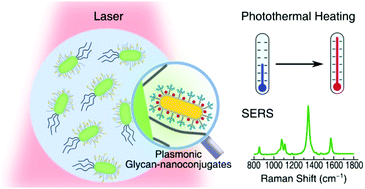Raman-encoded, multivalent glycan-nanoconjugates for traceable specific binding and killing of bacteria†
Biomaterials Science Pub Date: 2018-03-26 DOI: 10.1039/C8BM00139A
Abstract
Glycan recognition plays key roles in cell–cell and host–pathogen interactions, stimulating widespread interest in developing multivalent glycoconjugates with superior binding affinity for biological and medical uses. Here, we explore the use of Raman-encoded silver coated gold nanorods (GNRs) as scaffolds to form multivalent glycoconjugates. The plasmonic scaffolds afford high-loading of glycan density and their optical properties offer the possibilities of monitoring and quantitative analysis of glycan recognition. Using E. coli strains with tailored on/off of the FimH receptors, we have demonstrated that Raman-encoded GNRs not only allow for real-time imaging and spectroscopic detection of specific binding of the glycan–GNR conjugates with bacteria of interest, but also cause rapid eradication of the bacteria due to the efficient photothermal conversion of GNRs in the near-infrared spectral window. We envision that optically active plasmonic glycoconjugates hold great potential for screening multivalent glycan ligands for therapeutic and diagnostic applications.


Recommended Literature
- [1] Sensing and imaging of mitochondrial viscosity in living cells using a red fluorescent probe with a long lifetime†
- [2] Silver-mediated annulation between 5-H-1,2,3-thiadiazoles and 1,3-dicarbonyl compounds to construct polysubstituted furans†
- [3] Chemical route derived bismuth ferrite thin films and nanomaterials
- [4] Redox active molybdophosphate produced by Cu3(PO4)2 nanospheres for enhancing enzyme-free electrochemical immunoassay of C-reactive protein†
- [5] A one-pot multicomponent strategy for stereospecific construction of tricyclic pyrrolo[1,2-a]quinolines†
- [6] Fragmentation of KrN+ clusters after electron impact ionization. Short-time dynamics simulations and approximate multi-scale treatment†
- [7] Mass median particle size determination of an active compound in a binary mixture using near-infrared spectroscopy
- [8] Transcriptional regulation of the cyanobacterial bidirectional Hox-hydrogenase
- [9] Front cover
- [10] Solvent dependent assembly and disassembly of a hydrogen bonded helical structure in a Co–Mo bimetallic complex†

Journal Name:Biomaterials Science
Research Products
-
CAS no.: 182823-26-3
-
CAS no.: 10162-82-0









